2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-METHOXYPHENYL)ACETAMIDE
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Overview
Description
2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that features a piperazine ring substituted with a 3-fluorophenylmethyl group and an acetamide moiety linked to a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-N-(4-methoxyphenyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 1,2-diamine derivatives with sulfonium salts under basic conditions.
Substitution Reaction: The piperazine intermediate is then reacted with 3-fluorobenzyl chloride to introduce the 3-fluorophenylmethyl group.
Acetamide Formation: The final step involves the reaction of the substituted piperazine with 4-methoxyphenylacetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain . The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This can result in various pharmacological effects, including anxiolytic and antidepressant activities .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 1-(2-Methoxyphenyl)piperazine
Uniqueness
2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-N-(4-methoxyphenyl)acetamide is unique due to the presence of both the 3-fluorophenylmethyl and 4-methoxyphenyl groups, which confer specific pharmacological properties. These structural features differentiate it from other piperazine derivatives and contribute to its distinct biological activity .
Properties
IUPAC Name |
2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-26-19-7-5-18(6-8-19)22-20(25)15-24-11-9-23(10-12-24)14-16-3-2-4-17(21)13-16/h2-8,13H,9-12,14-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYKDQXZUWRWRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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